molecular formula C8H9BFNO4 B1461898 (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid CAS No. 874289-58-4

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1461898
CAS No.: 874289-58-4
M. Wt: 212.97 g/mol
InChI Key: BICVNGATAFRLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is an organoborane compound belonging to the class of boronic acids, which are characterized by a carbon-boron bond and are widely recognized as versatile intermediates and building blocks in synthetic organic chemistry . A primary application of this compound is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura borylation (Suzuki coupling), where it acts as a key partner to construct biaryl and other carbon-carbon bonds essential for developing complex organic molecules, including active pharmaceutical ingredients (APIs) . The structure of this boronic acid, featuring both the reactive boronic acid group and the methoxycarbamoyl substituent on a fluorinated aromatic ring, makes it a valuable synthon for introducing specific functional groups into target molecules. Beyond Suzuki coupling, boronic acids can participate in other transformative reactions such as the Chan-Lam coupling for carbon-heteroatom bond formation and can be used in conjugate additions . They also play a role in supramolecular chemistry due to their ability to form reversible complexes with diols and other Lewis bases, which is exploited in the development of sensors for saccharides and other biological molecules . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. As a boronic acid, it may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNGATAFRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660206
Record name [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-58-4
Record name [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid typically proceeds via functional group transformations on a suitably substituted fluorobenzene precursor. The key steps involve:

Preparation via Directed Lithiation and Boronation

A well-established method for related fluorinated arylboronic acids involves directed ortho-lithiation of a halogenated fluorobenzene, followed by quenching with trialkyl borates and hydrolysis to yield the boronic acid.

  • Example Process:
    Starting from 1-bromo-4-fluorobenzene, lithiation with a lithium base (e.g., n-butyllithium) at temperatures below 0 °C forms (5-bromo-2-fluorophenyl)lithium intermediate. This intermediate is then reacted with a trialkyl borate (such as trimethyl borate) to form the corresponding boronate ester, which upon acidic hydrolysis yields the boronic acid derivative.

  • Adaptation for Methoxycarbamoyl Group:
    The methoxycarbamoyl group can be introduced before or after the lithiation step, depending on its stability under lithiation conditions. Protection strategies or milder lithiation conditions may be required to preserve the carbamoyl functionality.

Step Reagents/Conditions Outcome
Halogenated fluorobenzene n-Butyllithium, THF, <0 °C Formation of aryllithium intermediate
Aryllithium + trialkyl borate Trimethyl borate, low temperature Formation of boronate ester intermediate
Hydrolysis Acidic aqueous work-up Boronic acid formation

This method is advantageous for its regioselectivity and applicability to various substituted fluorobenzenes, but requires careful temperature and moisture control to prevent side reactions.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

An alternative and widely used approach is the palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2) under inert atmosphere.

  • Typical Reaction Conditions:

    • Aryl halide precursor (e.g., 2-fluoro-5-bromo- or iodo-benzene derivative with methoxycarbamoyl substituent)
    • Bis(pinacolato)diboron as boron source
    • Palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2
    • Base such as potassium acetate or potassium carbonate
    • Solvent: dioxane, ethanol, or DMF
    • Temperature: 80–100 °C under nitrogen or argon atmosphere
  • Mechanism:
    Oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the arylboronate ester, which can be hydrolyzed to the boronic acid.

  • Example from Related Compounds:
    The synthesis of 3-fluoro-4-methoxycarbonylphenylboronic acid involves palladium-catalyzed borylation of 3-fluoro-4-iodobenzoic acid derivatives under these conditions, followed by purification.

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 1–5 mol% loading
Boron Source Bis(pinacolato)diboron (B2pin2) Stoichiometric or slight excess
Base Potassium acetate, potassium carbonate Facilitates transmetallation
Solvent Dioxane, ethanol, DMF Depends on solubility
Temperature 80–100 °C Reflux or sealed tube
Atmosphere Nitrogen or argon To avoid oxidation

This method is scalable and compatible with various functional groups, including methoxycarbamoyl, offering high yields and purity.

Post-Borylation Functional Group Transformations

In some cases, the methoxycarbamoyl group may be introduced after boronic acid formation via carbamoylation of an amino-substituted arylboronic acid or via esterification reactions on a carboxylic acid precursor.

  • Carbamoylation Reaction:
    Reaction of an arylboronic acid bearing an amino group with methyl chloroformate or other carbamoylating agents under mild basic conditions to install the methoxycarbamoyl group.

  • This approach allows for better control over sensitive functional groups and avoids harsh lithiation conditions that may degrade the carbamoyl moiety.

Purification and Characterization

  • Purification:
    Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is commonly employed to isolate the pure boronic acid derivatives. Crystallization may also be used depending on the compound’s properties.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) confirms the structure and purity.
    • Mass spectrometry and elemental analysis provide molecular weight and composition data.
    • Melting point determination and IR spectroscopy can be used to verify functional groups.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Directed Lithiation and Boronation Halogenated fluorobenzene n-BuLi, trialkyl borate, <0 °C, acidic work-up High regioselectivity, well-established Sensitive to moisture, harsh conditions
Pd-Catalyzed Borylation Aryl halide with methoxycarbamoyl group Pd catalyst, B2pin2, base, 80–100 °C, inert atmosphere Mild conditions, scalable, functional group tolerant Requires expensive catalysts
Post-Borylation Carbamoylation Amino-arylboronic acid Methyl chloroformate, base Avoids harsh lithiation, selective functionalization Additional synthetic step

Research Findings and Optimization

  • Temperature Control: Maintaining low temperatures (<0 °C) during lithiation prevents side reactions and improves yield.
  • Catalyst Choice: Pd(PPh3)4 offers high activity in borylation, but Pd(dppf)Cl2 can improve selectivity and functional group tolerance.
  • Base Selection: Potassium acetate is preferred for mild conditions, while stronger bases like potassium carbonate may accelerate reactions but risk side reactions.
  • Solvent Effects: Polar aprotic solvents such as DMF enhance solubility and reaction rates in palladium-catalyzed methods.
  • Purification Techniques: Flash chromatography with optimized solvent systems ensures removal of palladium residues and by-products.

Scientific Research Applications

Chemistry: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals.

Industry: The compound is also employed in the agrochemical industry for the synthesis of herbicides and pesticides. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the production of these chemicals .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine and methoxycarbamoyl groups can influence the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid C2-F, C5-MeNHCO- 196.97 Used in medicinal chemistry; modulates enzyme inhibition
2-Ethoxy-5-fluorophenylboronic acid C2-OCH₂CH₃, C5-F 212.06 Enhanced lipophilicity; potential for ROS stability tuning
Phenylboronic acid Unsubstituted phenyl 121.93 Baseline for diol affinity studies; used in β-lactamase inhibition
1-Amido-2-triazolylethaneboronic acids Triazole ring substitution ~250–300 Improved β-lactamase inhibition (Ki = 0.004–0.008 µM); better cell penetration
6-Hydroxynaphthalen-2-yl boronic acid Naphthyl core, C6-OH 187.97 Antiproliferative activity (IC₅₀ = 0.1969 µM)

Key Comparative Analyses

Electronic and Steric Effects
  • Fluorine Substitution: Fluorine at C2 increases electron-withdrawing effects, stabilizing the boronic acid-diol ester equilibrium. This is critical in oxidation studies, where fluorinated analogs (e.g., 2-Ethoxy-5-fluorophenylboronic acid) exhibit slower oxidation rates compared to non-fluorinated counterparts .
  • Carbamoyl vs. Triazole Groups : The methoxycarbamoyl group may enhance hydrogen-bonding interactions with enzyme active sites, similar to triazole-containing derivatives, which show superior β-lactamase inhibition (Ki < 0.01 µM) due to improved binding to serine residues .
Physicochemical Properties
  • Solubility : Bulky substituents (e.g., 4-(4-propan-2-yloxyphenyl)phenyl boronic acid) reduce aqueous solubility, whereas polar groups like carbamoyl or methoxy improve it. The methoxycarbamoyl variant is predicted to have moderate solubility .
  • Oxidation Stability: Boronic esters with electron-withdrawing groups (e.g., fluorine) hydrolyze slower in aqueous H₂O₂ (e.g., 9b in took 27 minutes for 50% oxidation vs. 5 minutes for non-fluorinated analogs).

Biological Activity

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a methoxycarbamoyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}B F N O3_{3}
  • Molecular Weight : 239.00 g/mol
  • IUPAC Name : this compound

This compound exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols and other polyhydroxy compounds, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The boronic acid moiety allows for the formation of complexes with hydroxyl-containing biomolecules, which can modulate enzymatic activity and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.
  • Neuroprotective Effects : Similar boronic compounds have shown neuroprotective properties in models of neurodegenerative diseases by reducing amyloid plaque formation and neuroinflammation .
  • Anticancer Activity : Research indicates that boronic acids can interfere with cancer cell metabolism and proliferation by targeting specific signaling pathways.

1. In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine proteases, which play critical roles in various physiological processes.

2. In Vivo Case Studies

Recent research involving animal models has illustrated the potential therapeutic effects of this compound:

  • Alzheimer’s Disease Models : In studies using transgenic mice models for Alzheimer’s disease, treatment with related boronic acids resulted in significant reductions in amyloid-beta plaque accumulation and improved cognitive function .
Study TypeModel UsedObservations
In Vivo5xFAD MiceReduced amyloid plaque burden and neuroinflammation
In VitroCell LinesInhibition of serine proteases

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other boronic acids:

Compound NameBiological ActivityUnique Features
Trans-Beta-Styryl-Boronic Acid (TBSA)Neuroprotective effects in AD modelsReduces neuroinflammation
Phenylboronic AcidGeneral enzyme inhibitionBasic structure without substituents
4-Methylphenylboronic AcidAnticancer propertiesMethyl group enhances lipophilicity

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that, like many boronic acids, it may exhibit low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile .

Q & A

Q. What are the recommended synthetic routes and purification methods for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid?

The synthesis of this compound typically involves introducing the methoxycarbamoyl group onto a fluorophenylboronic acid scaffold. A plausible route includes:

Coupling Reaction : Reacting 2-fluoro-5-bromophenylboronic acid with methoxyamine in the presence of a palladium catalyst (e.g., Suzuki-Miyaura coupling) to install the carbamoyl group .

Purification : Chromatography (silica gel or HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve ≥95% purity, as noted in commercial-grade preparations .
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the fluorine environment and methoxycarbamoyl group integration. 11B^{11}\text{B} NMR detects boronic acid resonance (~30 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (212.97 g/mol) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (B-OH) confirm functional groups .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 2-position enhances electrophilicity of the boronic acid, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the methoxycarbamoyl group at the 5-position may reduce coupling efficiency with bulky substrates. Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 with K2_2CO3_3 in THF/H2_2O) to balance reactivity and steric effects .

Q. What is the compound’s stability under oxidative conditions, and how can this be monitored?

Boronic acids are prone to oxidation, forming phenols. A study on analogous boronic esters (e.g., pinacol esters) revealed:

Boronic Ester DerivativeTime to 50% Oxidation (minutes)
Pinacol ester10
Neopentyl glycol ester27
Free boronic acid22

Recommendation : Use pinacol esters to stabilize the boronic acid during storage. Monitor oxidation via 1H^{1}\text{H} NMR by tracking phenol formation .

Q. How should researchers address contradictory data in reaction yields or stability reports?

Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate hydrolysis.
  • Catalyst Loading : Excess Pd can lead to side reactions.
    Troubleshooting Workflow :

Validate purity (HPLC, elemental analysis).

Replicate conditions with controlled variables (e.g., inert atmosphere).

Use competitive binding assays (e.g., alizarin red S) to assess boronic acid-diol equilibria, which influence reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.